2-Bocamino-6-bromo-pyridine-4-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bocamino-6-bromo-pyridine-4-boronic acid pinacol ester is a complex organic compound that features a pyridine ring substituted with a boronic acid group and a pinacol ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bocamino-6-bromo-pyridine-4-boronic acid pinacol ester typically involves multiple steps, starting with the bromination of pyridine derivatives followed by the introduction of the boronic acid group. The pinacol ester moiety is then added through esterification reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents would be tailored to enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the boronic acid group to other oxidation states.
Reduction: Reduction of the bromine atom or other functional groups.
Substitution: Replacement of the bromine atom with other groups.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction reactions might involve reducing agents such as lithium aluminum hydride.
Substitution reactions could employ nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation can yield boronic acids or borates.
Reduction can produce bromo-pyridines or other reduced derivatives.
Substitution can result in various substituted pyridines.
Scientific Research Applications
Chemistry: In synthetic chemistry, this compound is used as a building block for the construction of more complex molecules. It is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Biology: The boronic acid group can interact with biological molecules, making it useful in the study of enzyme inhibitors and other bioactive compounds.
Industry: In the chemical industry, it can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Bocamino-6-bromo-pyridine-4-boronic acid pinacol ester exerts its effects depends on its specific application. In cross-coupling reactions, it typically acts as a boronic acid derivative, facilitating the formation of carbon-carbon bonds through the transfer of the boronic acid group to another molecule.
Molecular Targets and Pathways:
In biological systems, it may target enzymes or receptors involved in specific biochemical pathways.
In synthetic chemistry, it targets the formation of carbon-carbon bonds through transition metal-catalyzed reactions.
Comparison with Similar Compounds
Boronic Acids: Similar compounds include other boronic acids and their derivatives, which are used in various cross-coupling reactions.
Pyridine Derivatives: Other bromo-pyridines and pyridine-based compounds with different substituents.
Uniqueness: 2-Bocamino-6-bromo-pyridine-4-boronic acid pinacol ester is unique due to its specific combination of functional groups, which allows for diverse reactivity and applications in both synthetic chemistry and biological research.
Properties
IUPAC Name |
tert-butyl N-[6-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BBrN2O4/c1-14(2,3)22-13(21)20-12-9-10(8-11(18)19-12)17-23-15(4,5)16(6,7)24-17/h8-9H,1-7H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YROKEIOHXXCJQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Br)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BBrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.